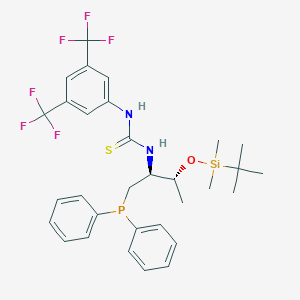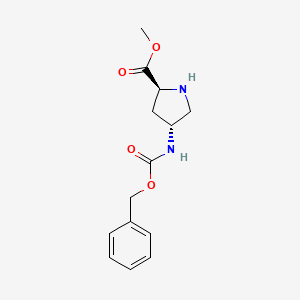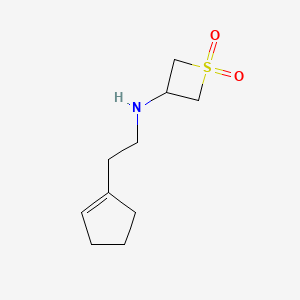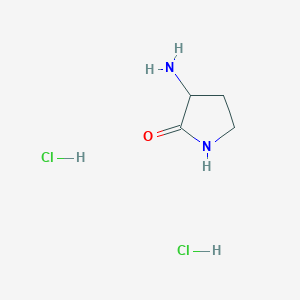
3-Aminopyrrolidin-2-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopyrrolidin-2-one dihydrochloride is a chemical compound with the molecular formula C4H10N2O·2HCl. It is a derivative of pyrrolidinone, a five-membered lactam, and is commonly used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyrrolidin-2-one dihydrochloride typically involves the amination and cyclization of functionalized acyclic substrates. One common method includes the oxidation of pyrrolidine derivatives . Another approach involves the ring expansion of β-lactams or cyclopropylamides .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may involve the use of specific oxidants and additives to achieve the desired product selectively .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Aminopyrrolidin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids and other oxidized products.
Reduction: Formation of reduced amine derivatives.
Substitution: Introduction of different functional groups at specific positions on the pyrrolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidants include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones, carboxylic acids, and amine derivatives .
Applications De Recherche Scientifique
3-Aminopyrrolidin-2-one dihydrochloride is widely used in scientific research due to its versatility:
Mécanisme D'action
The mechanism of action of 3-Aminopyrrolidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
- 3-Aminopyrrolidine dihydrochloride
- 3-Aminopiperidin-2-one
- 4-Aminopiperidine
- 2-Aminopyridine
Comparison: 3-Aminopyrrolidin-2-one dihydrochloride is unique due to its specific structural features and reactivity. Compared to 3-Aminopyrrolidine dihydrochloride, it has a more rigid ring structure, which can influence its binding affinity and selectivity in biochemical applications. 3-Aminopiperidin-2-one and 4-Aminopiperidine have different ring sizes, affecting their chemical properties and uses. 2-Aminopyridine, while similar in some respects, has a different heterocyclic structure, leading to distinct reactivity and applications .
Propriétés
Formule moléculaire |
C4H10Cl2N2O |
|---|---|
Poids moléculaire |
173.04 g/mol |
Nom IUPAC |
3-aminopyrrolidin-2-one;dihydrochloride |
InChI |
InChI=1S/C4H8N2O.2ClH/c5-3-1-2-6-4(3)7;;/h3H,1-2,5H2,(H,6,7);2*1H |
Clé InChI |
NSTZYOMKSDKDPM-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C1N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


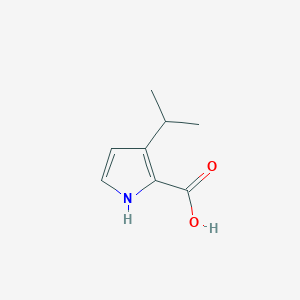
![2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine](/img/structure/B15222463.png)
![Rel-2-(tert-butyl) 3-ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15222465.png)

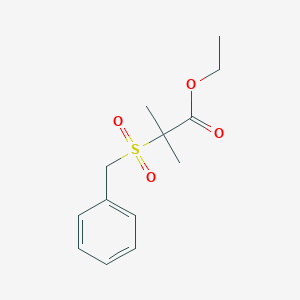
![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoate hydrochloride](/img/structure/B15222479.png)
![3-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B15222491.png)
![1-(6-Chloro-3-hydroxybenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B15222499.png)

